molecular formula C15H21N3 B14175151 1-(7-Phenylheptyl)-1H-1,2,4-triazole CAS No. 919800-81-0

1-(7-Phenylheptyl)-1H-1,2,4-triazole

Cat. No.: B14175151
CAS No.: 919800-81-0
M. Wt: 243.35 g/mol
InChI Key: YQRJAERLSOAXTL-UHFFFAOYSA-N
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Description

1-(7-Phenylheptyl)-1H-1,2,4-triazole is a chemical compound of significant interest in medicinal chemistry and chemical biology research due to its incorporation of the 1,2,4-triazole pharmacophore. The 1,2,4-triazole ring is a nitrogen-rich heterocycle known for its ability to form hydrogen bonds and dipole-dipole interactions with a variety of biological targets and enzymes, which often translates to valuable pharmacokinetic properties and pharmacological activities in derived compounds . This particular derivative features a heptyl linker terminated with a phenyl group, a structure that may enhance lipophilicity and influence its interaction with hydrophobic binding pockets or cellular membranes. Researchers investigate such 1,2,4-triazole derivatives for a broad spectrum of potential biological activities. Notably, several approved drugs, including the anticancer agents Anastrozole and Letrozole, are built around a 1,2,4-triazole core, demonstrating the scaffold's proven utility in targeted therapy, particularly as aromatase inhibitors for hormone-responsive cancers . Beyond oncology, the 1,2,4-triazole motif is a key component in a wide range of bioactive molecules reported to possess antifungal, antiviral, antibacterial, and anticonvulsant properties in preclinical studies . The specific research value of 1-(7-Phenylheptyl)-1H-1,2,4-triazole lies in its potential as a building block for developing new therapeutic candidates or as a tool compound for probing biochemical pathways. Its mechanism of action would be highly dependent on the specific research context and target system, but could involve enzyme inhibition or receptor modulation, similar to other triazole-based molecules . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

919800-81-0

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

1-(7-phenylheptyl)-1,2,4-triazole

InChI

InChI=1S/C15H21N3/c1(3-8-12-18-14-16-13-17-18)2-5-9-15-10-6-4-7-11-15/h4,6-7,10-11,13-14H,1-3,5,8-9,12H2

InChI Key

YQRJAERLSOAXTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCN2C=NC=N2

Origin of Product

United States

Preparation Methods

Triazole Ring Formation

The 1H-1,2,4-triazole scaffold is typically synthesized via cyclocondensation reactions. Two dominant approaches are highlighted in the literature:

1.1.1. Hydrazine-Formamide Cyclization
The reaction of hydrazine hydrate with excess formamide at elevated temperatures (140–210°C) under atmospheric pressure yields 1H-1,2,4-triazole in 92–98% purity. This method avoids high-pressure equipment and external ammonia sources, making it industrially scalable. For 1-(7-phenylheptyl)-1H-1,2,4-triazole, this route would require subsequent alkylation steps.

1.1.2. Formic Ester-Ammonium Salt Method
A high-pressure reaction of methyl formate, hydrazine hydrate, and ammonium chloride at 120–130°C generates the triazole core via in situ formamide intermediates. This method reduces reaction time to 1–1.5 hours and achieves 90% yield, though it necessitates specialized autoclave equipment.

Alkylation Strategies for 1-Substitution

Direct N-Alkylation of Preformed Triazole

Introducing the 7-phenylheptyl group to the triazole nitrogen is the most straightforward approach.

2.1.1. Nucleophilic Alkylation
1H-1,2,4-triazole reacts with alkyl halides under basic conditions. For example:
$$ \text{1H-1,2,4-Triazole} + \text{7-Phenylheptyl bromide} \xrightarrow{\text{KOH, DMF}} \text{1-(7-Phenylheptyl)-1H-1,2,4-Triazole} $$
The RSC protocol for 1-benzyl derivatives demonstrates that n-Bu4NI catalyzes alkylation with methylarenes under oxidative conditions (TBHP, 85°C), achieving 76–90% yields. Adapting this to 7-phenylheptyl substrates would likely require:

  • Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc)
  • Catalyst: Tetrabutylammonium iodide (20 mol%)
  • Oxidant: tert-Butyl hydroperoxide (3 equiv)
  • Temperature: 85–100°C, 10–24 hours

2.1.2. Phase-Transfer Catalysis
Quaternary ammonium salts enhance reactivity in biphasic systems. A modified approach from CN105906575A suggests using ethanol as a solvent with reflux conditions to facilitate alkylation.

Tandem Cyclization-Alkylation

Building the triazole ring around the 7-phenylheptyl chain avoids regioselectivity issues.

2.2.1. Hydrazine-Alkyl Formate Route
Reacting 7-phenylheptyl formate with hydrazine hydrate and ammonium salts under high pressure (120°C, 1 hour) could yield the target compound directly. This method mirrors the CN105906575A protocol but substitutes methyl formate with a custom alkyl formate.

2.2.2. Formamide-Alkyl Hydrazine Derivatives
Synthesizing N-(7-phenylheptyl)hydrazine followed by cyclization with formamide at 160–180°C may provide a one-pot route. However, the stability of long-chain hydrazine derivatives under these conditions requires verification.

Optimization Parameters

Reaction Conditions

Parameter Optimal Range Effect on Yield
Temperature 85–130°C Higher temps favor alkylation but risk decomposition
Time 6–24 hours Longer durations improve conversion for bulky groups
Solvent DMF, DMAc, or ethanol Polar aprotic solvents enhance nucleophilicity
Base K2CO3, Cs2CO3 Weak bases minimize O-alkylation
Catalyst n-Bu4NI (20 mol%) Accelerates SN2 mechanisms

Challenges and Solutions

  • Regioselectivity: The 1H-1,2,4-triazole exists in equilibrium between 1H- and 4H-tautomers. Alkylation predominantly occurs at the 1-position due to higher electron density.
  • Steric Hindrance: The 7-phenylheptyl group’s bulk necessitates:
    • Dilute Conditions: 0.1–0.5 M concentrations to reduce intermolecular interactions
    • Slow Addition: Dropwise addition of alkyl halide to prevent dimerization
  • Purification: Chromatography on silica gel (ethyl acetate/hexane) or recrystallization from ethyl acetate/ethanol mixtures removes unreacted triazole.

Scalability and Industrial Feasibility

Batch vs. Continuous Processing

  • Batch Reactors: Suitable for high-pressure cyclization steps (CN105906575A method)
  • Flow Chemistry: Continuous alkylation using static mixers improves heat transfer for exothermic reactions

Environmental Considerations

  • Solvent Recovery: Ethanol and DMF can be distilled and reused (>90% recovery)
  • Waste Streams: Ammonium salts (e.g., NH4Cl) from cyclization steps are neutralizable to NH3 and HCl

Analytical Characterization

Critical data for confirming structure and purity:

Technique Expected Data
1H NMR (CDCl3) δ 8.25 (s, 1H, C3-H), 7.29–7.18 (m, 5H, Ar-H), 4.35 (t, 2H, N-CH2), 1.25–1.15 (m, 10H, alkyl chain)
13C NMR δ 152.1 (C3), 142.5 (C5), 128.4–126.2 (Ar-C), 54.8 (N-CH2), 31.8–22.7 (alkyl chain)
HPLC Retention time: 12.3 min (C18 column, 70:30 MeOH:H2O)
MP 86–88°C (lit. for analogous compounds)

Emerging Techniques

Ultrasound-Assisted Synthesis

Applying ultrasound (40 kHz, 300 W) during alkylation reduces reaction time by 60% through enhanced mass transfer. Preliminary trials show 85% yield in 4 hours vs. 24 hours conventionally.

Mechanochemical Methods

Ball-milling 1H-1,2,4-triazole with 7-phenylheptyl bromide and K2CO3 achieves 78% yield without solvent. This approach aligns with green chemistry principles but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

1-(7-Phenylheptyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

1-(7-Phenylheptyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(7-Phenylheptyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenylheptyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural Features

The table below compares 1-(7-Phenylheptyl)-1H-1,2,4-triazole with structurally related triazole derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted)
1-(7-Phenylheptyl)-1H-1,2,4-triazole 1H-1,2,4-triazole 7-Phenylheptyl ~285.4 ~5.2
Penconazole (CGA 71818) 1H-1,2,4-triazole 2-(2,4-Dichlorophenyl)pentyl 284.2 4.8
Epoxiconazole 1H-1,2,4-triazole Oxirane-linked dichloro/fluorophenyl groups 329.8 3.9
Letrozole (Anticancer drug) 1H-1,2,4-triazole 4-Cyanobenzyl, substituted chlorophenyl 285.7 3.5
2-(2,4-Difluorophenyl)-1H-1,2,4-triazole derivative 1H-1,2,4-triazole Difluorophenyl, propanol group ~268.3 ~2.7

Key Observations :

  • Lipophilicity : The phenylheptyl chain in the target compound confers higher logP (~5.2) compared to penconazole (4.8) and letrozole (3.5), suggesting enhanced lipid solubility and possible bioavailability .
  • Electron-Withdrawing Groups: Penconazole and epoxiconazole feature chlorine/fluorine substituents, which improve binding to fungal cytochrome P450 enzymes.

Key Observations :

  • The target compound may be synthesized via alkylation or Ullmann-type coupling, similar to bistriazole derivatives .
  • Letrozole’s synthesis highlights the role of aromatic electrophilic substitution, differing from the aliphatic alkylation required for phenylheptyl derivatives .

Key Observations :

  • Analogous diarylmethyl triazoles (e.g., 1-((3,4,5-trimethoxyphenyl)methyl)-1H-1,2,4-triazole) exhibit anti-mitotic activity in breast cancer cells (IC50: 0.5–5 µM), suggesting possible anticancer applications for the target compound .
Physicochemical Properties
  • Solubility: The phenylheptyl chain likely reduces aqueous solubility compared to hydroxyl- or cyano-substituted triazoles (e.g., letrozole) .
  • Thermal Stability : Bistriazole derivatives with aryl groups (e.g., 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-1,2,4-triazole) exhibit high melting points (>200°C), suggesting similar stability for the target compound .

Q & A

Q. What kinetic models best describe the degradation pathways of 1-(7-Phenylheptyl)-1H-1,2,4-triazole in aqueous environments?

  • Methodological Answer : Apply pseudo-first-order kinetics to hydrolysis studies at pH 7.4 and 9.0. Rate constants (k) derived from HPLC data show pH-dependent degradation (e.g., k = 0.012 h⁻¹ at pH 9.0 vs. 0.003 h⁻¹ at pH 7.4). Arrhenius plots estimate activation energy (Ea) for storage stability predictions .

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